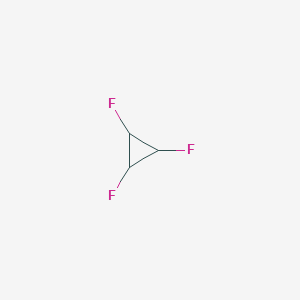

1,2,3-Trifluorocyclopropane

Description

Significance of Fluorine in Cyclopropane (B1198618) Systems for Advanced Chemical Research

The strategic placement of fluorine on a cyclopropane ring imparts a range of valuable attributes. Fluorine's high electronegativity can create significant dipole moments, influencing molecular polarity and intermolecular interactions. This is particularly pronounced in the all-cis isomer of 1,2,3-trifluorocyclopropane, where the three fluorine atoms reside on one face of the cyclopropane ring, creating a highly polarized "Janus face" molecule with a distinct electronically positive and negative side. researchgate.netrsc.org This facial polarization is a key feature that makes these compounds attractive for applications in areas like liquid crystals, where molecular alignment in an electric field is crucial. nih.gov

Furthermore, fluorinated cyclopropanes are being investigated as bioisosteres for other chemical groups in drug discovery. researchgate.net A bioisostere is a substituent that can replace another in a biologically active molecule without significantly altering its desired biological activity, but potentially improving its pharmacokinetic or pharmacodynamic profile. For instance, the trifluoromethylcyclopropane motif has been explored as a replacement for the tert-butyl group to enhance metabolic stability and bioavailability. researchgate.net The rigid framework of the cyclopropane ring also helps to lock in specific conformations, which can be advantageous for optimizing binding to biological targets. nih.gov

The presence of fluorine can also modulate the lipophilicity of a molecule, a critical parameter in drug design that affects absorption, distribution, metabolism, and excretion (ADME). The all-cis-1,2,3-trifluorocyclopropyl group has been shown to lower the lipophilicity (log P) of molecules, which can be beneficial for improving their solubility and pharmacokinetic properties. rsc.org

Historical Context and Evolution of Research on this compound

The study of fluorinated cyclopropanes has evolved from early, often challenging, synthetic methods to more sophisticated and stereocontrolled approaches. While the synthesis of cyclopropane itself dates back to the 19th century, the introduction of multiple fluorine atoms with specific stereochemistry is a more recent achievement. rsc.org

Early research into fluorinated cyclopropanes often involved the addition of dihalocarbenes to fluorinated alkenes. The development of reagents for the generation of difluorocarbene (:CF₂) was a significant step forward. nih.gov However, the synthesis of vicinally trisubstituted fluorocyclopropanes with control over the stereochemistry remained a considerable challenge.

A significant breakthrough in the field was the first reported synthesis of aryl-substituted all-cis-1,2,3-trifluorocyclopropanes by O'Hagan and co-workers. rsc.org This work highlighted the unique polar nature of this motif and spurred further interest in its potential applications. Their approach involved the addition of a fluorocarbene to a fluorinated alkene, followed by further synthetic manipulations.

More recently, research has focused on developing more efficient and stereoselective synthetic methods. These include catalytic approaches, such as those employing rhodium catalysts for the cyclopropanation of alkenes with diazo compounds, and biocatalytic methods that utilize enzymes to achieve high levels of stereocontrol. mdpi.com These advancements are crucial for accessing a wider range of this compound derivatives for systematic investigation in various fields. Computational studies have also played an increasingly important role in understanding the electronic properties and conformational behavior of these unique molecules, guiding synthetic efforts and predicting their potential applications. utq.edu.iq

Data Tables

Physicochemical Properties of this compound Isomers

| Property | cis-1,2,3-Trifluorocyclopropane | trans-1,2,3-Trifluorocyclopropane | Reference |

| Molecular Formula | C₃H₃F₃ | C₃H₃F₃ | nih.gov |

| Molecular Weight | 96.05 g/mol | 96.05 g/mol | nih.gov |

| Polarity | High (significant dipole moment) | Lower than cis-isomer | |

| XLogP3 | 1.2 | Not available | nih.gov |

| Boiling Point | Not available | Not available |

Selected Synthetic Approaches to 1,2,3-Trifluorocyclopropanes

| Reaction Type | Reagents and Conditions | Product | Key Features | Reference |

| Carbene Addition | Aryl-substituted fluoroalkene, :CFBr, reductive debromination | Aryl-substituted all-cis-1,2,3-trifluorocyclopropane | First synthesis of the all-cis isomer, highlighting its facial polarity. | rsc.org |

| Difluorocarbene Addition | Vinyl fluoride (B91410), TMSCF₃, NaI | 1,2,2-Trifluorocyclopropane derivative | Efficient method for generating difluorocyclopropyl motifs. | nih.gov |

| Biocatalytic Cyclopropanation | Fluorinated alkene, engineered myoglobin (B1173299) catalyst, diazo compound | Enantiomerically enriched fluorinated cyclopropanes | High stereoselectivity, environmentally friendly approach. | Not directly for 1,2,3-trifluoro, but a general method for fluorinated cyclopropanes. |

| Skeletal Ring Contraction | Bicyclobutane, p-TolI, Selectfluor, amine·HF | cis-α,α-Difluorocyclopropanes | Stereoselective synthesis of cis-difluorocyclopropanes from strained rings. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

143316-99-8 |

|---|---|

Molecular Formula |

C3H3F3 |

Molecular Weight |

96.05 g/mol |

IUPAC Name |

1,2,3-trifluorocyclopropane |

InChI |

InChI=1S/C3H3F3/c4-1-2(5)3(1)6/h1-3H |

InChI Key |

CUZPFBIURYEASM-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C1F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Trifluorocyclopropane and Its Derivatives

Carbene-Based Cyclopropanation Approaches

Carbene-based reactions are a cornerstone in the synthesis of cyclopropanes, and their application to the formation of fluorinated cyclopropanes is a significant area of research. These methods involve the generation of a fluorine-containing carbene, a highly reactive intermediate, which then undergoes a cycloaddition reaction with an alkene.

Generation of Fluorine-Containing Carbenes and Carbenoids

The generation of fluorine-containing carbenes and carbenoids is a critical first step in carbene-based cyclopropanation. Several methods have been developed for this purpose, each with its own advantages and limitations.

Common methods for generating fluorinated carbenes include:

Decomposition of fluorinated diazo compounds: Thermal or photochemical decomposition of fluorinated diazo compounds can generate the corresponding carbene. numberanalytics.com

Elimination reactions: The treatment of fluorinated alkyl halides with strong bases can lead to the formation of fluorinated carbenes through an elimination reaction. numberanalytics.com

From fluorinated cyclopropanes: Certain fluorinated cyclopropanes can undergo ring-opening upon heating or irradiation to generate fluorinated carbenes. numberanalytics.com

From phosphonium (B103445) or sulfonium (B1226848) salts: Fluorinated ylides and carbenes can be generated from phosphonium or sulfonium salts. For instance, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA) serves as an efficient difluorocarbene source upon warming. cas.cnnih.gov

The presence of fluorine atoms significantly influences the properties of carbenes, enhancing their electrophilicity and stability. numberanalytics.com The singlet state is generally more stable for fluorinated carbenes due to the strong sigma-withdrawing and pi-donating effects of fluorine. numberanalytics.com

Stereoselective Cyclopropanation Strategies

Achieving stereoselectivity in the cyclopropanation of alkenes is crucial for accessing specific isomers of 1,2,3-trifluorocyclopropane derivatives. Both diastereoselective and enantioselective strategies have been developed.

One approach involves the use of metal-catalyzed reactions. For example, rhodium(II) catalysts have been effectively used in the cyclopropanation of alkenes with trifluoromethyl-substituted diazo compounds, yielding trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity. organic-chemistry.org The choice of catalyst and ligands plays a pivotal role in controlling the stereochemical outcome.

Biocatalysis has also emerged as a powerful tool for stereoselective cyclopropanation. nih.gov Engineered enzymes, such as myoglobin-based catalysts, have been shown to catalyze the cyclopropanation of gem-difluoroalkenes with excellent diastereoselectivity and enantioselectivity. nih.govutdallas.edu Furthermore, engineered protoglobins have been utilized for the diastereo- and enantioselective synthesis of cis-trifluoromethyl-substituted cyclopropanes. nih.gov

The stereochemical outcome of these reactions can often be rationalized by considering the approach of the carbene to the alkene, which is influenced by steric and electronic factors of both reactants and the catalyst system.

Dehydrofluorination Reactions in the Synthesis of Trifluorocyclopropanes

Dehydrofluorination, the removal of a hydrogen and a fluorine atom from adjacent carbons, represents another synthetic route to fluorinated cyclopropanes. This elimination reaction can lead to the formation of a double bond within a cyclic system or can be part of a sequence to generate the cyclopropane (B1198618) ring itself.

While direct dehydrofluorination to form a trifluorocyclopropane from a suitable polyfluorinated propane (B168953) precursor is not a commonly cited method, related dehydrohalogenation reactions are fundamental in cyclopropane synthesis. For instance, the intramolecular cyclization of 1,3-dihalopropanes via a Wurtz-type coupling is a classic method for forming the cyclopropane ring. wikipedia.org A similar conceptual approach starting from a polyfluorinated propane with appropriately positioned leaving groups could, in principle, yield a trifluorocyclopropane.

More commonly, dehydrofluorination is employed in the synthesis of hydrofluoroolefins, which can then serve as precursors in other cyclopropanation reactions. google.com

Ring-Forming Reactions from Fluorinated Precursors

The construction of the trifluorocyclopropane ring can be achieved by starting with precursors that already contain the necessary fluorine atoms and then forming the three-membered ring.

One notable method involves the reaction of fluorinated olefins with hexafluoropropylene oxide (HFPO) at elevated temperatures. nih.gov This reaction has been used to prepare a variety of highly fluorinated cyclopropanes. nih.gov The resulting cyclopropanes can undergo subsequent ring-opening reactions with halogens to produce 1,3-dihalopolyfluoropropanes. nih.govacs.org

Another strategy is the Michael Initiated Ring Closure (MIRC) of alkyl triflones, which provides a pathway to substituted all-cis-1,2,3-trifluorocyclopropanes. researchgate.net This method represents a significant advancement in accessing this specific stereoisomer.

Furthermore, a novel approach combining photocatalytic olefin difluoromethylation with a nickel-catalyzed intramolecular cross-electrophile coupling has been developed for the synthesis of fluorinated cyclopropanes. thieme.de

Enantioselective and Diastereoselective Synthesis of Chiral 1,2,3-Trifluorocyclopropanes

The demand for enantiomerically pure fluorinated compounds in various applications has driven the development of asymmetric syntheses of chiral 1,2,3-trifluorocyclopropanes. These methods aim to control the absolute and relative stereochemistry of the three stereocenters in the cyclopropane ring.

Chiral Auxiliary and Organocatalysis in Stereocontrolled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. A strategy combining a chiral auxiliary with a substrate-directable reaction has been used for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. nih.govrsc.org This involves an aldol (B89426) reaction with a chiral auxiliary, followed by a directed cyclopropanation and subsequent removal of the auxiliary. nih.govrsc.org Chiral amino alcohols can also serve as chiral inducing agents in the synthesis of chiral cyclopropyl (B3062369) compounds. google.com

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. This field has provided powerful tools for the enantioselective synthesis of fluorinated molecules. ku.ac.ae Chiral diphenylprolinol TMS ether, an organocatalyst, has been used to catalyze the asymmetric cascade Michael reaction of α,β-unsaturated aldehydes with bromomalonates to produce chiral cyclopropanes with high enantio- and diastereoselectivities. organic-chemistry.org Organocatalysis has also been employed in the regioselective difluorocyclopropanation of silyl (B83357) dienol ethers. nih.gov The development of organocatalytic methods for the enantioselective ring-opening of cyclopropanes further expands the synthetic utility of these strained rings. rsc.org

The following table provides a summary of selected research findings in the synthesis of this compound and its derivatives:

| Synthetic Method | Key Features | Catalyst/Reagent | Stereoselectivity | Reference(s) |

| Carbene-Based Cyclopropanation | ||||

| Rhodium-Catalyzed Cyclopropanation | High diastereoselectivity and enantioselectivity | Rh₂(R-PTAD)₄ | High | organic-chemistry.org |

| Biocatalytic Cyclopropanation | Excellent diastereo- and enantiocontrol | Engineered myoglobin-based catalysts | Up to 99:1 d.r. and 99% e.e. | nih.govutdallas.edu |

| Biocatalytic Cyclopropanation | Synthesis of cis-trifluoromethyl-substituted cyclopropanes | Engineered protoglobin | Variable | nih.gov |

| Ring-Forming Reactions | ||||

| From Fluorinated Olefins and HFPO | General method for highly fluorinated cyclopropanes | Hexafluoropropylene oxide (HFPO) | N/A | nih.gov |

| Michael Initiated Ring Closure | Access to all-cis-1,2,3-trifluorocyclopropanes | Alkyl triflones | cis selective | researchgate.net |

| Enantio- and Diastereoselective Synthesis | ||||

| Chiral Auxiliary Approach | Asymmetric synthesis of cyclopropane-carboxaldehydes | Chiral oxazolidinone | High d.e. and e.e. | nih.govrsc.org |

| Organocatalytic Cascade Reaction | Synthesis of chiral cyclopropanes | Chiral diphenylprolinol TMS ether | High enantio- and diastereoselectivities | organic-chemistry.org |

| Organocatalytic Difluorocyclopropanation | Regioselective synthesis of difluorocyclopropanes | Proton sponge | Regioselective | nih.gov |

Asymmetric Hydrogenation and Other Catalytic Methods

While direct asymmetric hydrogenation to form the this compound core is not a commonly documented primary route, the principles of asymmetric catalysis are extensively applied to the synthesis of chiral fluorinated cyclopropane derivatives. These methods often involve the catalytic transfer of a carbene to an alkene.

Rhodium(II) catalysts are prominent in the asymmetric cyclopropanation of alkenes to yield trifluoromethyl-substituted cyclopropanes. organic-chemistry.orgnih.gov Research has demonstrated that dirhodium complexes derived from chiral ligands, such as adamantylglycine, can catalyze the reaction between 1-aryl-2,2,2-trifluorodiazoethanes and various alkenes. organic-chemistry.org These reactions proceed with high levels of stereocontrol, achieving excellent diastereoselectivity (>94%) and enantioselectivity (88–98% ee). organic-chemistry.org The choice of catalyst is crucial, with complexes like Rh₂(S-PTAD)₄ proving highly effective. organic-chemistry.org

Another powerful approach involves biocatalysis, which has emerged as a valuable tool for transformations that are challenging for traditional chemocatalysts. nih.govutdallas.edu Engineered myoglobin-based catalysts have been successfully employed for the stereoselective cyclopropanation of mono- and gem-difluorinated alkenes using diazoacetonitrile as a carbene source. nih.govutdallas.edu This biocatalytic system affords remarkable diastereo- and enantiocontrol, with reported diastereomeric ratios of up to 99:1 and enantiomeric excesses of 99%. nih.gov This method highlights the potential of biocatalysis to overcome limitations in synthesizing optically active fluorinated cyclopropanes. utdallas.edu

The following table summarizes key findings in the catalytic asymmetric synthesis of fluorinated cyclopropane derivatives.

Table 1: Asymmetric Catalytic Synthesis of Fluorinated Cyclopropanes

| Catalyst Type | Catalyst Example | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Chemocatalyst | Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes + Alkenes | High diastereoselectivity (>94%) and excellent enantioselectivity (88–98% ee). | organic-chemistry.org |

| Biocatalyst | Engineered Myoglobin (B1173299) | gem-Difluoro alkenes + Diazoacetonitrile | Excellent stereocontrol (up to 99:1 d.r. and 99% e.e.). Enables transformations not accessible with chemocatalysts. | nih.govutdallas.edu |

Control of All-cis Stereochemistry in Trifluorocyclopropanes

Achieving control over the all-cis stereochemistry in multiply substituted cyclopropanes is a significant synthetic challenge due to the inherent steric strain of placing multiple substituents on the same face of the ring. For trifluorocyclopropanes, this arrangement leads to a facially polarized motif where the C-F dipoles are oriented on one side, which can significantly influence molecular properties like lipophilicity. researchgate.net

While direct, high-yield methods focusing exclusively on all-cis-1,2,3-trifluorocyclopropane are specific, the principles for controlling such stereochemistry can be inferred from related systems. The diastereoselective synthesis of cis-trifluoromethylated cycloalkanes has been achieved through the dearomative hydrogenation of trifluoromethyl-substituted arenes. researchgate.net This process, facilitated by a rhodium catalyst system, demonstrates a preferential addition of hydrogen, leading to cis-configured products. researchgate.net

In the context of cyclopropanation, the stereochemical outcome is often dictated by the mechanism of carbene addition to the alkene. The development of stereoselective methods is crucial. For instance, the electrophilic cyclization of homoallylic boronates with fluorinating agents like Selectfluor® provides a pathway to fluoromethylated cyclopropane rings. researchgate.net The stereochemistry of these reactions is influenced by the transition state geometry.

Although research specifically detailing the synthesis of all-cis-1,2,3-trifluorocyclopropane is sparse, the synthesis of other all-cis polysubstituted systems provides a strategic blueprint. For example, all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane has been synthesized via the direct hydrogenation of hexakis(trifluoromethyl)benzene, indicating that under specific catalytic conditions, facial selectivity can be achieved even with sterically demanding groups. researchgate.net This suggests that catalytic hydrogenation of a suitably substituted cyclopropene (B1174273) precursor could be a viable, albeit challenging, strategy for accessing the all-cis isomer of this compound.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trifluorocyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. The presence of spin-active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a detailed investigation of the connectivity and stereochemistry of the 1,2,3-trifluorocyclopropane isomers.

Fluorine-19 NMR Analysis for Stereochemical Assignment

¹⁹F NMR spectroscopy is particularly powerful for distinguishing between the cis and trans isomers of this compound due to the large chemical shift dispersion and the sensitivity of fluorine-fluorine coupling constants to their spatial arrangement.

In the cis isomer, all three fluorine atoms are on the same face of the cyclopropane (B1198618) ring, resulting in a magnetically equivalent environment for all three fluorine nuclei under conditions of rapid molecular tumbling. This would be expected to produce a single resonance in the ¹⁹F NMR spectrum. However, the through-space and through-bond coupling to the three vicinal protons would lead to a complex multiplet.

The trans isomer possesses a lower degree of symmetry. It has two distinct fluorine environments: one fluorine atom that is cis to the other two fluorines, and two equivalent fluorine atoms that are trans to the first. This would give rise to two distinct signals in the ¹⁹F NMR spectrum with an integration ratio of 1:2.

The magnitude of the vicinal fluorine-fluorine coupling constants (³JFF) is highly dependent on the dihedral angle between the coupled nuclei. Generally, cis ³JFF values in cyclopropanes are smaller than trans ³JFF values. This difference is a key diagnostic tool for assigning the stereochemistry of the isomers.

Table 1: Expected ¹⁹F NMR Data for this compound Isomers (Note: Specific experimental values are not readily available in the public literature; these are expected patterns based on known principles of ¹⁹F NMR of fluorinated cyclopropanes.)

| Isomer | Fluorine Environment | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Coupling Patterns |

| cis | F1, F2, F3 (equivalent) | Single resonance | Complex multiplet due to coupling with protons |

| trans | F1 (cis to F2, F3) | Distinct resonance | Triplet of triplets (coupling to F2, F3 and vicinal protons) |

| F2, F3 (equivalent) | Distinct resonance (2F intensity) | Doublet of multiplets (coupling to F1 and vicinal protons) |

Carbon-13 and Proton NMR for Structural Characterization

¹³C and ¹H NMR spectroscopy provide complementary information to confirm the carbon framework and the proton environments in the this compound isomers.

For the cis isomer, due to its C₃ᵥ symmetry, all three carbon atoms are chemically equivalent, as are all three hydrogen atoms. Therefore, the proton-decoupled ¹³C NMR spectrum would show a single signal, and the ¹H NMR spectrum would also exhibit a single resonance. The ¹³C signal would be split into a doublet of doublets in a proton-coupled spectrum due to one-bond C-F and two-bond C-F couplings. The ¹H signal would be a complex multiplet due to vicinal H-F couplings.

In the trans isomer, there are two distinct carbon environments and two distinct proton environments. The carbon atom bonded to the unique fluorine atom (C1) would be in a different chemical environment from the two equivalent carbon atoms (C2 and C3). Similarly, the proton attached to C1 would be different from the two equivalent protons on C2 and C3. This would result in two signals in the ¹³C NMR spectrum with a 1:2 ratio and two signals in the ¹H NMR spectrum with a 1:2 ratio.

Table 2: Expected ¹H and ¹³C NMR Data for this compound Isomers (Note: Specific experimental values are not readily available in the public literature; these are expected patterns based on known principles.)

| Isomer | Nucleus | Number of Signals | Expected Chemical Shift Range (ppm) | Multiplicity (Proton Decoupled for ¹³C) |

| cis | ¹³C | 1 | 70-90 | Singlet |

| ¹H | 1 | 2.5-4.0 | Multiplet | |

| trans | ¹³C | 2 (1:2 ratio) | 70-90 | Two singlets |

| ¹H | 2 (1:2 ratio) | 2.5-4.0 | Two multiplets |

Microwave Spectroscopy for Conformational and Dipole Moment Determinations

Microwave spectroscopy provides highly precise data on the rotational constants of a molecule in the gas phase, from which its moments of inertia and, consequently, its detailed molecular structure can be determined. This technique is also the most accurate method for determining the electric dipole moment of a molecule.

A study of the cis,trans isomer of this compound using microwave spectroscopy has yielded its rotational constants and dipole moment components. The analysis of the spectra for various isotopic species allowed for a precise determination of the molecular geometry.

Table 3: Experimental Rotational Constants and Dipole Moment of cis,trans-1,2,3-Trifluorocyclopropane

| Parameter | Value |

| Rotational Constants (MHz) | |

| A | 4835.39 |

| B | 3108.99 |

| C | 2486.27 |

| Dipole Moment (Debye) | |

| µₐ | 2.63 |

| µₑ | 0.88 |

| µₜₒₜₐₗ | 2.77 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation corresponds to transitions between quantized vibrational energy levels. The frequencies of these absorptions are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum is expected to be characterized by several key vibrational modes:

C-H Stretching: Vibrations of the C-H bonds, typically appearing in the region of 3000-3100 cm⁻¹.

C-F Stretching: Strong absorptions corresponding to the stretching of the carbon-fluorine bonds, generally found in the 1000-1400 cm⁻¹ region. The exact frequencies would be sensitive to the stereochemistry of the fluorine atoms.

Cyclopropane Ring Deformations: Vibrations involving the deformation of the three-membered ring, which include ring breathing modes and various scissoring and rocking motions. These typically occur in the fingerprint region (below 1500 cm⁻¹).

The cis isomer, with its higher C₃ᵥ symmetry, would be expected to have a simpler IR spectrum with fewer active bands compared to the less symmetric trans isomer (Cₛ symmetry).

Table 4: Expected Major IR Absorption Regions for this compound (Note: Specific experimental vibrational frequencies are not readily available in the public literature.)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | 3000 - 3100 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

| Cyclopropane Ring Deformations | < 1500 | Medium to Weak |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound of interest. The resulting diffraction pattern can be used to construct an electron density map, from which the positions of the atoms can be determined with high accuracy.

To date, there is no evidence in the published literature of a successful X-ray crystallographic study of this compound. This is likely due to the challenges associated with obtaining this compound in a stable, single-crystal form suitable for X-ray diffraction analysis. As a small, fluorinated molecule, it is expected to have a low boiling point and may be difficult to crystallize.

Were such a study to be performed, it would provide unambiguous confirmation of the bond lengths, bond angles, and conformational details of the isomers in the solid state. This would allow for a direct comparison with the gas-phase structure determined by microwave spectroscopy and with theoretical calculations.

Computational and Theoretical Investigations of 1,2,3 Trifluorocyclopropane

Electronic Structure Theory and Bonding Analysis

The electronic landscape of 1,2,3-trifluorocyclopropane is a primary focus of theoretical chemistry, with various methods employed to understand its intricate bonding patterns.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level ab initio and Density Functional Theory (DFT) calculations have been instrumental in elucidating the molecular structure and properties of fluorinated cyclopropanes. researchgate.net For the complete series of fluorinated cyclopropanes, ab initio Hartree-Fock calculations with the 6-311G** basis set, including zero-point energies and thermal corrections, have been performed. researchgate.net These calculations provide total energies and enthalpies that are foundational for further analysis. researchgate.net

DFT methods, such as ωB97X-D with basis sets like 6-311+G(2d,p) and 6-31G(d), have been utilized for conformational analysis of complex molecules containing fluorinated cyclopropane (B1198618) motifs. nih.gov These computational approaches are essential for predicting the geometries and relative energies of different conformers.

Analysis of Carbon-Fluorine Bond Characteristics and Effects on Ring Orbitals

The introduction of fluorine atoms onto the cyclopropane ring significantly alters its electronic structure. Fluorine's high electronegativity induces a strong dipole moment. rsc.org In the all-cis isomer of this compound, the three fluorine atoms reside on the same face of the ring, creating a highly polar molecule with an electronegative fluorine face and an electropositive hydrogen face. rsc.org

This facial polarity is a direct consequence of the C-F bond characteristics. The carbon-fluorine bond is strong and imparts significant polarity to the molecule. nih.gov Theoretical studies have shown that fluorine substitution leads to an increase in the p-character of the carbon atom orbitals involved in the cyclopropane ring, resulting in notable deformations of the molecular geometry. researchgate.net This rehybridization is a key factor in understanding the reactivity and stability of fluorinated cyclopropanes. The fluorine atoms can also act as π-donors, which can lead to a lengthening and weakening of the cyclopropane's carbon-carbon bonds.

Strain Energy Analysis in Fluorinated Cyclopropanes

The inherent ring strain of the cyclopropane skeleton is a defining feature, and the addition of fluorine substituents further modulates this strain.

Quantum Chemical Approaches for Strain Energy Quantification

Quantum chemical calculations are a powerful tool for quantifying the strain energy of molecules. Various theoretical methods, such as homodesmotic, diagonal, and ultradiagonal approaches, have been used to calculate the strain energies of the complete series of fluorinated cyclopropanes based on their total energies obtained from ab initio calculations. researchgate.net These methods involve the use of carefully chosen reference species to isolate the strain energy from other energetic contributions.

The strain energy of a cycloalkane can be estimated by comparing its heat of combustion per CH₂ group to that of a strain-free reference, such as a long-chain alkane. masterorganicchemistry.com For instance, the strain energy of cyclopropane is widely accepted to be around 27.5 kcal/mol. acs.org Computational methods like G2, G3, and CBS-Q have been applied to investigate the origin of ring strain in various small ring hydrocarbons. acs.orgnih.gov

Table 1: Calculated Strain Energies of Selected Cycloalkanes

| Compound | Strain Energy (kcal/mol) | Method |

|---|---|---|

| Cyclopropane | 27.5 | Experimental (from ΔHf) acs.org |

| Cyclopropane | 27.6 | From Heat of Combustion masterorganicchemistry.com |

| Cyclopropane | 28.13 | Theoretical masterorganicchemistry.com |

| Cyclobutane | 26.3 | From Heat of Combustion masterorganicchemistry.com |

| Cyclobutane | 26.90 | Theoretical masterorganicchemistry.com |

| 1,1-Difluorocyclopropane | 42.4 | Theoretical (from heat of hydrogenation) researchgate.net |

| Methylcyclopropane | 29.8 | Theoretical acs.orgnih.gov |

| Methylenecyclopropane | 39.5 | Theoretical acs.orgnih.gov |

| Cyclopropene (B1174273) | 54.1 | Theoretical acs.orgnih.gov |

This table presents a compilation of strain energies for cyclopropane and related molecules from various sources, illustrating the impact of substitution and unsaturation.

Correlating Fluorine Substitution with Ring Strain Perturbations

It is well-established that fluorination significantly affects the strain energy of cycloalkanes. Perfluorination, for example, markedly increases the strain energy of cyclopropane. researchgate.net Studies have shown a nearly 1.5-fold increase in the ring strain energy of 1,1-difluorocyclopropane (42.4 kcal/mol) compared to the parent cyclopropane (27.1 kcal/mol), as estimated from the theoretical heat of hydrogenation. researchgate.net This increase in strain energy is attributed to the electronic effects of the fluorine atoms, which lead to a deformation of the molecular geometry. researchgate.net The introduction of fluorine atoms increases the p-character of the ring carbon orbitals, contributing to this heightened strain. researchgate.net

Molecular Dynamics and Conformational Preferences

The conformational behavior of this compound and its derivatives is governed by a delicate balance of steric and electronic interactions. Computational methods are essential for exploring the potential energy surface and identifying the preferred conformations.

Conformational analysis of molecules containing fluorinated cyclopropane moieties has been performed using DFT calculations. nih.gov These studies are crucial for understanding the three-dimensional structure and flexibility of these molecules, which in turn influences their physical and biological properties. For instance, the conformational analysis of an α,β,β-trifluorocyclopropane amide revealed that the lowest energy conformer is stabilized by hyperconjugative interactions involving the fluorine atoms and the amide group. researchgate.net

The inherent rigidity of the cyclopropane ring, combined with the specific stereochemistry of the fluorine substituents, can lead to distinct conformational preferences. rsc.org In the case of all-cis-1,2,3-trifluorocyclopropane, the fixed facial polarity is a key determinant of its interactions with its environment. rsc.org Molecular dynamics simulations, although not explicitly detailed in the provided search results for this compound itself, are a powerful extension of these static computational methods. They would allow for the study of the dynamic behavior of the molecule over time, providing insights into its vibrational modes and conformational transitions.

Computational Studies of Intermolecular Interactions

Computational studies have been instrumental in characterizing the distinct facial polarity of all-cis this compound. rsc.org The congregation of the highly electronegative fluorine atoms on one side of the cyclopropane ring and the hydrogen atoms on the other creates a molecule with a notable dipole moment and two chemically distinct faces. rsc.orgdoi.org This "Janus face" character, a term borrowed from the two-faced Roman god, dictates how the molecule interacts with other chemical species. doi.org Theoretical investigations have focused on how this polarity governs the non-covalent bonding with various ions, leading to highly stable and structured molecular complexes. doi.orgresearchgate.net

These studies often employ methods like density functional theory (DFT) to model the geometry, energetics, and properties of clusters formed between this compound and ions. researchgate.net The findings from these computational models are critical for predicting the behavior of these molecules in different chemical environments and for designing novel materials with specific properties.

Computational research has extensively modeled the interactions between all-cis this compound (F₃C₃H₃) and various cations and anions. These studies reveal that the molecule's distinct facial polarity leads to highly specific binding orientations. Cations are preferentially attracted to the electron-rich "negative" face of the molecule, interacting with the fluorine atoms, while anions bind to the electron-poor "positive" face, interacting with the hydrogen atoms. doi.orgresearchgate.net

A computational study of model clusters involving F₃C₃H₃ investigated the simultaneous attachment of a cation (Li⁺ or Na⁺) to the fluorine face and a fluoride (B91410) anion (F⁻) to the hydrogen face. doi.orgresearchgate.net The calculations, performed at the B3LYP/6-31++G(d,p) level of theory, demonstrated that these triad (B1167595) clusters (M⁺···F₃C₃H₃···F⁻) are remarkably stable. The primary source of attraction in these assemblies is the strong electrostatic interaction between the cation and the anion, which frame the polar cyclopropane molecule. doi.orgresearchgate.net

The binding of the ions to the respective faces of the fluorinated cyclopropane is exceptionally strong. The cations (Li⁺, Na⁺) were found to be more strongly bound to the molecule than the F⁻ anion. doi.org This difference is likely due to greater intermolecular repulsion for the more electron-rich and less-tightly-held electrons of the anion compared to the cations. doi.org The formation of these ion-molecule complexes results in moieties with exceptionally large dipole moments. doi.org

Table 1: Calculated Interaction Energies in M⁺···F₃C₃H₃ and F₃C₃H₃···F⁻ Dyads

| Ion | Interaction Energy (kcal/mol) |

|---|---|

| Li⁺ | -36.9 |

| Na⁺ | -27.7 |

| F⁻ | -23.4 |

Data sourced from computational studies on ion-molecule complexes. doi.org

Computational analyses show that the ions in these model clusters are positioned closer to the cyclopropane ring compared to their separation in a simple ion pair, indicating a stabilizing interaction with the molecule. doi.org This stabilization is a result of the favorable electrostatic interactions between the permanent dipole of the F₃C₃H₃ molecule and the ions, supplemented by the ion-induced dipole contributions. The presence of the polarizable F₃C₃H₃ molecule between the cation and anion modulates their direct interaction, leading to a stable, linear, or near-linear arrangement of the M⁺···(molecule)···X⁻ complex. researchgate.net

The research on these model clusters highlights that the insertion of a polar molecule like all-cis this compound can stabilize an ion pair relative to the separated ions and the molecule. researchgate.net This stabilization effect is a key feature of the intermolecular forces at play, where direct ion-molecule interactions and ion-induced polarization are critical components.

Table 2: Calculated Properties of M⁺···F₃C₃H₃···F⁻ Triad Clusters

| Cluster | M-F Distance (Å) | Dipole Moment (Debye) |

|---|---|---|

| Li⁺···F₃C₃H₃···F⁻ | 4.609 | 22.8 |

| Na⁺···F₃C₃H₃···F⁻ | 5.013 | 24.8 |

Data derived from computational studies on model clusters. doi.orgresearchgate.net

Reactivity and Mechanistic Pathways of 1,2,3 Trifluorocyclopropane

Ring-Opening Reactions

The inherent ring strain of the cyclopropane (B1198618) ring, estimated to be around 40 kcal/mol for some fluorinated cyclopropanes, is a primary driving force for ring-opening reactions. masterorganicchemistry.com The presence of three electronegative fluorine atoms further influences the reactivity by polarizing the C-C bonds and affecting the stability of potential intermediates.

Thermal and Catalytic Ring Cleavage Processes

Highly fluorinated cyclopropanes are known to undergo ring-opening reactions under thermal conditions or in the presence of catalysts. For instance, heating with halogens can lead to the cleavage of the cyclopropane ring to furnish 1,3-dihalopropanes. acs.org This process is believed to proceed through a trimethylene diradical intermediate which is then trapped by the halogen. acs.org Various functional groups can be tolerated in these reactions, highlighting their synthetic utility. acs.org

Catalytic methods have also been developed for the ring-opening of cyclopropanes. For example, copper-catalyzed ring-opening of arylcyclopropanes has been reported. researchgate.net While not specifically demonstrated for 1,2,3-trifluorocyclopropane, analogous systems suggest that transition metal catalysis could be a viable strategy for its functionalization. Furthermore, hypervalent iodine reagents have been employed for the fluorinative ring-opening of cyclopropanes, a process that can lead to 1,3-difluorination and 1,3-oxyfluorination products. nih.gov This reaction is proposed to be initiated by an electrophilic attack of the iodine reagent on the cyclopropane ring. nih.gov

Aryl iodide catalysis has also been shown to effect the 1,3-oxidation of various cyclopropane substrates using practical and commercially available reagents. masterorganicchemistry.com This strategy has been successfully applied to 1,1-difluorocyclopropane substrates, suggesting its potential applicability to this compound. masterorganicchemistry.com

Below is a table summarizing catalytic systems used for the ring-opening of related cyclopropane compounds.

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

| Halogens (thermal) | Highly fluorinated cyclopropanes | 1,3-Dihalopropanes | acs.org |

| Copper salts | Arylcyclopropanes | N-Allylsulfonamides | researchgate.net |

| Hypervalent iodine reagents | 1,1-Disubstituted cyclopropanes | 1,3-Difluoro and 1,3-oxyfluoro compounds | nih.gov |

| Aryl iodides | Substituted cyclopropanes | 1,3-Dioxidation products | masterorganicchemistry.com |

| NHC/Photoredox Catalysis | Aryl cyclopropanes | γ-Aroyloxy ketones | nih.gov |

Nucleophilic and Electrophilic Induced Ring Opening Mechanisms

The ring-opening of this compound can be initiated by both nucleophilic and electrophilic species.

Nucleophilic Ring Opening: Nucleophilic attack on the cyclopropane ring is a common reaction pathway, particularly for activated cyclopropanes. chemspider.comnih.gov In the context of fluorinated cyclopropanes, the strong electron-withdrawing nature of the fluorine atoms can render the ring carbons susceptible to nucleophilic attack. For instance, the reaction of perfluoro-3,4-dimethylhex-3-ene with amines leads to products derived from nucleophilic attack, with the outcome being dependent on the steric properties of the attacking amine. rsc.org While direct examples with this compound are not extensively documented, it is plausible that strong nucleophiles can induce ring-opening, potentially leading to substitution or elimination products.

Electrophilic Ring Opening: Electrophilic attack on the C-C bonds of the cyclopropane ring, which possess π-character, is another key reaction pathway. wikipedia.orgdalalinstitute.com The reaction with electrophiles such as halogens or mercury(II) salts is well-established for various cyclopropane derivatives. For fluorinated cyclopropanes, electrophilic ring-opening has been demonstrated using hypervalent iodine reagents, which act as electrophiles to initiate the reaction. nih.gov This process is thought to proceed through a carbocationic intermediate. nih.gov The facial polarization of all-cis-1,2,3-trifluorocyclopropane, with an electron-rich face of C-H bonds and an electron-deficient face of C-F bonds, may lead to complex and potentially selective interactions with electrophiles. rsc.org

Regioselectivity and Stereospecificity in Ring Fission

The regioselectivity of ring-opening reactions of substituted cyclopropanes is a critical aspect, often governed by the electronic and steric nature of the substituents and the reaction mechanism. In the case of highly fluorinated cyclopropanes, ring-opening with halogens can exhibit high regioselectivity, which is attributed to the stabilization of the resulting radical intermediates by the substituents. acs.org For instance, the reaction of pentafluorocyclopropanes with halogens at elevated temperatures occurs with high regioselectivity. nih.gov

In electrophile-induced ring-opening reactions, the regioselectivity is often dictated by the stability of the resulting carbocationic intermediate. For example, the fluorinative ring-opening of 1,1-disubstituted cyclopropanes with hypervalent iodine reagents shows high regioselectivity, likely due to the formation of the more stable tertiary carbocation. nih.gov For aryl-substituted cyclopropanes, ring-opening can occur with regioselectivity influenced by the electronic properties of the aryl substituents. nih.gov

The stereochemistry of ring-opening reactions is also of significant interest. Electrocyclic ring-opening reactions, for instance, are governed by the Woodward-Hoffmann rules and proceed in a stereospecific manner, either conrotatory or disrotatory, depending on the reaction conditions (thermal or photochemical) and the number of π-electrons. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com While specific studies on the stereospecificity of this compound ring-opening are limited, the principles established for other cyclopropane systems would be expected to apply.

Diradical and Carbocationic Intermediates

The mechanistic pathways of ring-opening reactions of this compound are expected to involve either diradical or carbocationic intermediates, depending on the reaction conditions.

Diradical Intermediates: Thermal ring cleavage of cyclopropanes often proceeds through a trimethylene diradical intermediate. acs.org This is supported by studies on highly fluorinated cyclopropanes where the diradical can be trapped by halogens. acs.org Oxidative radical ring-opening reactions of cyclopropane derivatives also proceed via radical intermediates, which can then undergo further transformations such as cyclization. nih.govbeilstein-journals.org The presence of fluorine atoms can influence the stability and reactivity of these radical intermediates.

Carbocationic Intermediates: Electrophilic attack on the cyclopropane ring typically leads to the formation of a carbocationic intermediate. youtube.comyoutube.com The stability of this carbocation is a key factor in determining the reaction's feasibility and regioselectivity. In the case of fluorinated cyclopropanes, the electron-withdrawing nature of fluorine can destabilize an adjacent carbocation. However, hyperconjugative stabilization from other substituents can favor the formation of a carbocationic intermediate. nih.gov For aryl-substituted cyclopropanes, the formation of a benzylic radical cation intermediate has been proposed in copper-catalyzed ring-opening reactions. researchgate.net The table below summarizes the types of intermediates proposed in the ring-opening of related cyclopropanes.

| Reaction Type | Proposed Intermediate | Supporting Evidence/Analogy | Reference |

| Thermal Ring Cleavage with Halogens | Trimethylene diradical | Trapping experiments | acs.org |

| Oxidative Radical Ring-Opening | Alkyl and benzyl (B1604629) radicals | Mechanistic studies on cyclopropane derivatives | nih.govbeilstein-journals.org |

| Electrophilic Ring-Opening | Carbocation | High regioselectivity in fluorinative ring-opening | nih.gov |

| Copper-Catalyzed Ring-Opening | Radical cation/Benzyl radical | Mechanistic proposals for arylcyclopropanes | researchgate.net |

| Cooperative NHC/Photoredox Catalysis | Cyclopropyl (B3062369) radical cation | Mechanistic studies | nih.gov |

Pericyclic Reactions Involving the Cyclopropane Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgyoutube.com The strained C-C bonds of cyclopropanes possess significant π-character, allowing them to participate in such reactions, notably cycloadditions. wikipedia.org

Cycloaddition Reactions and Their Selectivity

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org While specific examples of this compound participating in cycloadditions are not well-documented in the reviewed literature, its strained ring system makes it a potential candidate for such reactions. The facial polarization of the all-cis isomer could lead to interesting selectivity in cycloadditions. rsc.org

The reactivity of related fluorinated compounds in cycloadditions provides some insight. For example, (E)-3,3,3-trifluoro-1-nitroprop-1-ene has been shown to participate in [3+2] cycloaddition reactions with nitrones. researchgate.net These reactions are often polar in nature and can proceed with high regioselectivity. researchgate.net Theoretical studies on such reactions help in understanding the reaction mechanism and selectivity. researchgate.netnih.gov Intramolecular [1+2] and [3+2] cycloaddition reactions have also been reported for systems containing cyclopropenone ketals. nih.govnih.gov

The selectivity of cycloaddition reactions is governed by factors such as frontier molecular orbital (FMO) interactions, steric effects, and electronic effects. youtube.com For this compound, the presence of the three fluorine atoms would significantly influence its electronic properties and, consequently, its behavior as a potential cycloaddition partner.

Electrocyclic Transformations

Electrocyclic reactions are pericyclic processes involving the intramolecular cyclization of a conjugated polyene or the reverse ring-opening of a cyclic compound to form a conjugated polyene. These reactions are characterized by the conversion of one π-bond to a σ-bond (ring-closing) or one σ-bond to a π-bond (ring-opening) in a concerted fashion. masterorganicchemistry.comwikipedia.org The stereochemical outcome of these transformations is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by thermal or photochemical means. libretexts.orgopenstax.orglibretexts.org

For cyclopropane systems, the relevant electrocyclic reaction is the ring-opening to an allyl cation, anion, or radical. The thermal ring-opening of a cyclopropyl cation to an allyl cation is a well-known process that proceeds in a disrotatory fashion. Conversely, the photochemical ring-opening is conrotatory. Small rings, like cyclopropane, tend to undergo electrocyclic ring-opening due to the significant release of ring strain. researchgate.net

While direct experimental studies on the electrocyclic transformations of this compound are not extensively documented, the behavior of related systems provides insight. For instance, the thermal electrocyclic ring-opening of chlorocyclopropanes is a stereospecific, disrotatory process consistent with the Woodward-Hoffmann rules. researchgate.net The presence of strongly electron-withdrawing fluorine atoms in this compound is expected to significantly influence the energetics of such transformations. The high electronegativity of fluorine destabilizes any developing positive charge on the adjacent carbon atoms, which would make the formation of a cationic intermediate, and thus the cationic ring-opening pathway, energetically unfavorable.

The general principles of electrocyclic reactions are summarized in the table below, based on the number of π-electrons involved in the transition state.

| Number of π-Electrons | Reaction Condition | Allowed Stereochemical Pathway |

| 4n (e.g., 4) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 2 or 6) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 2 or 6) | Photochemical (hν) | Conrotatory |

| This table summarizes the Woodward-Hoffmann rules for electrocyclic reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org |

Sigmatropic Rearrangements and Fluorine's Influence

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a conjugated π-system. acs.org Among the most synthetically useful are the bohrium.combohrium.com-sigmatropic rearrangements, namely the Cope and Claisen rearrangements. tcichemicals.comwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The Cope rearrangement involves the reorganization of a 1,5-diene, while the Claisen rearrangement involves an allyl vinyl ether rearranging to a γ,δ-unsaturated carbonyl compound. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

A key variant of the Cope rearrangement is the divinylcyclopropane rearrangement, which is driven by the release of strain energy from the three-membered ring. wikipedia.orgwikipedia.org This reaction transforms a cis-1,2-divinylcyclopropane into a cyclohepta-1,4-diene, typically under thermal conditions and proceeding through a boat-like transition state. wikipedia.orgwikipedia.org

The influence of fluorine substitution on sigmatropic rearrangements has been a subject of theoretical and experimental investigation. A computational study on the bohrium.comresearchgate.net-sigmatropic rearrangement of fluorinated cycloprop-2-en-1-ol derivatives showed that fluorine substitution on the cyclopropene (B1174273) ring increases the activation energy barrier for the rearrangement. researchgate.net This is attributed to the electron-withdrawing nature of fluorine, which can affect the stability of the pericyclic transition state. In contrast, studies on the thermal rearrangements of 2,2-difluoro-1-alkenylcyclopropanes revealed a highly regioselective bohrium.comresearchgate.net-sigmatropic shift, with the activation energy being significantly lower than that of the non-fluorinated parent compound. d-nb.info This suggests that the specific placement and number of fluorine atoms play a critical role in dictating the reaction's feasibility and outcome.

For a hypothetical divinyl-substituted this compound, the three facially-oriented, highly electronegative fluorine atoms would exert a strong inductive effect on the cyclopropane ring. This would likely influence the electronic nature of the σ-bond involved in the rearrangement and the stability of the cyclic transition state. Based on related studies, it is plausible that the fluorine atoms would increase the energy barrier for the rearrangement compared to the non-fluorinated analogue, requiring more forcing thermal conditions. researchgate.netnih.gov

The table below shows examples of Cope rearrangements involving cyclopropane systems and the conditions employed.

| Substrate | Rearrangement Type | Conditions | Product |

| cis-1,2-Divinylcyclopropane | Cope Rearrangement | Thermal (spontaneous) | Cyclohepta-1,4-diene |

| cis-1,2-Divinylcyclobutane | Cope Rearrangement | Thermal | Cycloocta-1,5-diene |

| 3-Hydroxy-1,5-diene | Oxy-Cope Rearrangement | Base (e.g., KH), then H₃O⁺ | γ,δ-Unsaturated aldehyde/ketone |

| This table illustrates the utility of the Cope rearrangement for ring expansion, particularly when driven by the release of ring strain. masterorganicchemistry.comtcichemicals.comwikipedia.org |

Carbon-Fluorine Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. uiowa.edu However, the functionalization of fluorinated compounds via C-F bond cleavage is a powerful strategy for synthesizing valuable molecules. nsf.govescholarship.org This can be achieved using transition-metal catalysts or Lewis acids. researchgate.netbohrium.comnih.gov

While direct C-F activation studies on this compound are scarce, research on related (trifluoromethyl)cyclopropanes provides a strong precedent. The selective activation of a single C-F bond in a trifluoromethyl group attached to a cyclopropane has been accomplished using a Lewis acid such as dimethylaluminum chloride (Me₂AlCl). nih.gov This process involves the elimination of a fluoride (B91410) ion, facilitated by the Lewis acid, which triggers a ring-opening of the cyclopropane to generate a 4,4-difluorohomoallyl cation. This cation can then be trapped by various nucleophiles, including arenes, allylsilanes, and silyl (B83357) enol ethers, to afford difluoroallylated products. nih.gov

This Lewis acid-mediated pathway highlights a potential route for the functionalization of this compound. It is conceivable that a strong Lewis acid could coordinate to one of the fluorine atoms, promoting its departure as a fluoride ion. The resulting cyclopropyl cation would be highly unstable and likely undergo immediate ring-opening to form a fluorinated allyl cation, which could then be functionalized by a suitable nucleophile. The high ring strain of the cyclopropane would provide a thermodynamic driving force for this ring-opening process.

Transition-metal-free C-F activation has also been demonstrated using silyl radicals generated from silylboronates, which can achieve defluorinative functionalization under mild conditions. organic-chemistry.org Furthermore, electrochemical methods have been employed for the C-C bond cleavage of arylcyclopropanes, which proceeds through a radical cation intermediate, leading to 1,3-difunctionalized products. scispace.comnih.gov These modern strategies could potentially be adapted for the activation and functionalization of this compound.

The table below summarizes a study on the Lewis acid-promoted functionalization of a (trifluoromethyl)cyclopropane with various nucleophiles.

| Nucleophile | Lewis Acid | Product Type | Yield (%) |

| Toluene | Me₂AlCl | 4,4-Difluoroallylated arene | 82 |

| Anisole | Me₂AlCl | 4,4-Difluoroallylated arene | 87 |

| Allyltrimethylsilane | Me₂AlCl | Difluorohomoallylation product | 94 |

| Silyl enol ether | Me₂AlCl | Difluorohomoallylation product | 79 |

| Triethylsilane | Me₂AlCl | 1,1-Difluoroalkene (Hydride transfer) | 86 |

| Data from a study on the single C-F bond activation of 1-aryl-1-(trifluoromethyl)cyclopropanes. nih.gov |

Electrophilic Addition Reactions to the Cyclopropane Ring

Electrophilic addition reactions typically involve the attack of an electrophile on an electron-rich substrate, such as an alkene or an aromatic ring. The cyclopropane ring, with its σ-bonds possessing some π-character, can also react with electrophiles, usually leading to ring-opening. However, the reactivity of the cyclopropane ring towards electrophiles is highly dependent on its substituents.

In the case of this compound, the three highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect. This effect significantly reduces the electron density of the C-C σ-bonds in the ring, making it highly electron-deficient. Consequently, the cyclopropane ring in this molecule is expected to be extremely unreactive towards electrophilic attack. An approaching electrophile would face electrostatic repulsion from the partially positive carbon atoms of the ring, making the initial step of an electrophilic addition highly unfavorable.

The reactivity of electrophilic cyclopropanes, particularly those bearing electron-accepting groups (donor-acceptor cyclopropanes), has been studied extensively. bohrium.comd-nb.inforesearchgate.netnih.gov However, these studies focus on the reaction of the cyclopropane as an electrophile with nucleophiles, which leads to ring-opening. d-nb.infonih.gov For example, cyclopropanes substituted with electron-accepting groups like esters or nitriles react with nucleophiles such as thiolates in an Sₙ2-type ring-opening reaction. nih.govresearchgate.net This mode of reactivity is the opposite of what would be required for an electrophilic addition.

There is a lack of documented research detailing the successful electrophilic addition to a polyfluorinated cyclopropane like this compound. It is reasonable to postulate that such a reaction would require exceptionally powerful electrophiles and/or harsh reaction conditions to overcome the severe deactivation of the ring by the fluorine substituents. Protonation of the ring by a superacid might be conceivable, but subsequent reactions would likely proceed through pathways dictated by the extreme electronic environment. Therefore, under standard electrophilic addition conditions, this compound is expected to be inert.

Applications in Advanced Organic Synthesis and Materials Science Research

1,2,3-Trifluorocyclopropane as a Versatile Synthetic Building Block

This compound serves as a valuable and versatile building block in organic synthesis, particularly for introducing the fluorinated cyclopropane (B1198618) motif into more complex molecules. Its inherent reactivity and distinct structural characteristics make it a useful intermediate. The strained cyclopropane ring, further influenced by the electronic effects of the fluorine atoms, can be susceptible to various chemical transformations.

Key synthetic routes to access this compound itself include the reductive dehalogenation of brominated precursors and the use of difluorocarbene-generating reagents. Once formed, the compound can undergo several types of reactions:

Oxidation: The molecule can be oxidized to create corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reductive dehalogenation processes can lead to the formation of partially or fully dehalogenated products.

Substitution: Under specific conditions, nucleophilic substitution reactions can replace one or more of the fluorine atoms, allowing for the introduction of other functional groups.

This reactivity profile enables chemists to use this compound as a scaffold to construct a variety of fluorinated compounds for further investigation in medicinal chemistry and materials science. acs.org

Design of Fluorinated Cyclopropane Motifs for Modulating Molecular Properties

The incorporation of fluorinated cyclopropane motifs, such as the 1,2,3-trifluorocyclopropyl group, is a strategic approach in modern molecular design. nih.gov Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to be metabolically stable—are exploited to fine-tune the physicochemical and biological characteristics of a molecule. nih.gov The rigid framework of the cyclopropane ring provides a well-defined spatial arrangement for these fluorine atoms, leading to predictable effects on molecular conformation and properties. researchgate.net

A particularly noteworthy feature of the all-cis-1,2,3-trifluorocyclopropane isomer is its pronounced facial polarity. researchgate.net In this configuration, the three fluorine atoms are situated on one face of the cyclopropane ring, while the hydrogen atoms reside on the opposite face. researchgate.netresearchgate.net This segregation of substituents creates a molecule with a highly polarized "Janus face" character: one face is strongly electronegative (the fluorine face) and the other is electropositive (the hydrogen face). researchgate.net

This arrangement results in a significant molecular dipole moment that is perpendicular to the plane of the ring. The all-cis-1,2,3-trifluorocyclopropane is recognized as the most polar compound among a series of related fluorinated cyclopropanes due to this unique symmetrical arrangement of the fluorine atoms. This high dipole moment is a critical feature that can be harnessed in molecular design to introduce or enhance polar interactions, influence molecular assembly, and control the properties of advanced materials.

Table 1: Comparison of Dipole Moments in Related Structures

| Compound | Dipole Moment (Debye) | Key Structural Feature |

| Cyclopropane | 0 D | Nonpolar, symmetrical hydrocarbon |

| Monofluorocyclopropane | ~1.8 D | Single polar C-F bond |

| 1,1-Difluorocyclopropane | ~2.3 D | Geminal fluorine atoms creating a strong dipole |

| all-cis-1,2,3-Trifluorocyclopropane | High (value varies with model) | All three C-F bonds aligned on one face, creating exceptionally strong facial polarity. researchgate.net |

In medicinal chemistry and drug discovery, the strategic replacement of one chemical group with another that has similar physical or chemical properties—a practice known as bioisosteric replacement—is a fundamental tool for optimizing lead compounds. sci-hub.senih.gov The this compound motif has emerged as a novel bioisostere for other chemical groups, offering a unique combination of properties. researchgate.netrsc.org

The partially fluorinated cyclopropane ring can serve as a replacement for commonly used groups such as the trifluoromethyl (-CF3) group or even a phenyl ring. researchgate.netrsc.org Research has shown that the lipophilicity of the aryl α,β,β-trifluorocyclopropane motif is comparable to that of a -CF3 group, despite having three carbon atoms. rsc.org This allows chemists to modulate a molecule's solubility and ability to cross biological membranes. Furthermore, replacing a phenyl ring with an all-cis-trifluorocyclopropyl moiety can increase hydrophilicity, which is often a desirable trait in drug candidates. researchgate.net The rigid structure of the cyclopropane ensures that the exit vectors for substituents are well-defined, making it a predictable platform for designing structural analogues. researchgate.net This strategy has been explored in the development of potent and selective 5-HT₂C receptor agonists, where the introduction of a fluorinated cyclopropane moiety was a key design element. nih.gov

Development of Novel Fluorinated Materials

The same unique electronic properties that make this compound valuable in organic synthesis and medicinal chemistry also make it a target for research in materials science. The introduction of fluorine into organic materials can profoundly alter their properties, including thermal stability, chemical resistance, and electronic characteristics.

The development of advanced liquid crystal (LC) displays often relies on materials with specific dielectric properties. Liquid crystals are composed of molecules whose physical properties are dependent on their orientation. The ability to control this orientation with an electric field is the basis of LC technology.

Research has been conducted into the synthesis of organic liquid crystals that incorporate selectively fluorinated cyclopropanes at their termini. nih.gov The high facial polarity and strong dipole moment of the all-cis-1,2,3-trifluorocyclopropane motif are particularly advantageous in this context. Its structure can be used to induce a negative dielectric anisotropy (Δε < 0) in the liquid crystalline material. Materials with negative dielectric anisotropy are essential for display technologies that use vertically aligned (VA) mode, such as in many modern televisions and monitors. google.com The synthesis of these specialized LC candidates has been achieved through methods like difluorocarbene additions to olefin precursors, demonstrating an efficient pathway to these novel materials. nih.gov The study of such compounds helps establish structure-property relationships that guide the design of future liquid crystals with tailored performance characteristics. nih.gov

Future Directions and Emerging Research Avenues for 1,2,3 Trifluorocyclopropane

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of some fluorinated cyclopropanes exist, the development of more efficient, versatile, and sustainable routes to 1,2,3-trifluorocyclopropane and its derivatives is a critical area for future research. Current methods, such as the addition of bromofluorocarbene to fluorinated styrene (B11656) followed by reductive debromination, provide a foundational approach but may be limited in scope and scalability. Future efforts should focus on methodologies that offer improved stereocontrol, functional group tolerance, and utilize greener reagents and conditions.

Key research directions include:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods to access chiral, non-racemic this compound derivatives is a major goal. This would unlock their potential in applications where specific stereoisomers are required, such as in pharmaceuticals.

Photochemical and Electrochemical Approaches: Exploring light-mediated or electrochemical strategies could provide milder and more sustainable alternatives to traditional thermal reactions. d-nb.info Visible-light photocatalysis, for instance, has shown promise in other cyclopropane (B1198618) syntheses. scispace.com

Biocatalysis: The use of engineered enzymes, such as myoglobin-based catalysts, has demonstrated high stereoselectivity in the synthesis of other fluorinated cyclopropanes. nih.govutdallas.edu Applying biocatalytic strategies to the synthesis of this compound could offer unparalleled control over stereochemistry under environmentally benign conditions. nih.govutdallas.edu

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could enhance safety, improve reproducibility, and facilitate larger-scale production.

A comparative look at potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Key Challenges |

| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, high efficiency. | Catalyst design and optimization, substrate scope. |

| Photochemistry/Electrochemistry | Mild reaction conditions, sustainable energy sources. | Control of selectivity, development of suitable photo- or electro-catalysts. |

| Biocatalysis | High stereoselectivity, environmentally friendly. nih.govutdallas.edu | Enzyme engineering and stability, substrate specificity. |

| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, optimization of flow parameters. |

Deeper Mechanistic Elucidation of Complex Transformations

A thorough understanding of the reaction mechanisms involving this compound is paramount for predicting its reactivity and designing new synthetic applications. The presence of three fluorine atoms significantly influences the electronic structure and stability of the cyclopropane ring, leading to unique reaction pathways. Future research should aim to unravel the intricate details of these transformations.

Areas for in-depth mechanistic investigation include:

Ring-Opening Reactions: Elucidating the factors that govern the regioselectivity and stereoselectivity of ring-opening reactions is crucial. Studies on other highly fluorinated cyclopropanes have shown that they can undergo ring-opening to form 1,3-dihalopropanes instead of the expected difluorocarbene extrusion. acs.org Understanding the interplay of electronic and steric effects in this compound will be key.

Pericyclic Reactions: Investigating the participation of this compound in cycloadditions, electrocyclizations, and sigmatropic rearrangements could reveal novel synthetic pathways.

Reaction Intermediates: The identification and characterization of transient intermediates, such as radicals or ionic species, using advanced spectroscopic techniques and computational modeling will provide valuable insights into reaction pathways.

Exploration of Untapped Reactivity Modes and Selectivity Controls

The unique electronic and steric environment of this compound suggests that it may exhibit novel reactivity patterns that have yet to be explored. Future research should focus on uncovering these untapped modes of reactivity and developing methods to control the selectivity of its reactions.

Promising areas of exploration include:

Use as a Fluorinated Building Block: Investigating the utility of this compound as a precursor to other valuable fluorinated compounds is a key direction. For instance, fluorinated cyclopropanes have been used as precursors for electron-rich indolizines. rsc.org

C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds on the cyclopropane ring would provide a direct route to a wide range of derivatives without the need for pre-functionalized starting materials.

Controlled Ring-Opening/Rearrangement Cascades: Designing cascade reactions that are triggered by the selective opening of the cyclopropane ring could lead to the efficient construction of complex molecular architectures.

Integration with Advanced Catalytic Systems for Enhanced Efficiency

The integration of this compound chemistry with advanced catalytic systems holds immense potential for enhancing reaction efficiency, selectivity, and scope. Future research should explore the use of various catalytic platforms to mediate the synthesis and transformation of this compound.

Key catalytic systems to investigate include:

Transition Metal Catalysis: Rhodium(II) catalysts have been effective in the asymmetric cyclopropenation of fluorinated diazoalkanes. d-nb.info Exploring a broader range of transition metal catalysts could unlock new transformations for this compound, such as cross-coupling and C-H activation reactions.

Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis and other transformations, which can be advantageous in terms of cost and toxicity.

Biocatalysis: As mentioned earlier, engineered enzymes represent a powerful tool for achieving high levels of stereocontrol in fluorinated cyclopropane synthesis. nih.govutdallas.edu

The table below summarizes potential catalytic approaches:

| Catalytic System | Potential Applications | Expected Benefits |

| Transition Metal Catalysis | Cross-coupling, C-H functionalization, asymmetric synthesis. d-nb.info | High reactivity, broad substrate scope. |

| Organocatalysis | Asymmetric synthesis, metal-free transformations. | Lower toxicity, cost-effective. |

| Biocatalysis | Highly stereoselective synthesis. nih.govutdallas.edu | Excellent enantioselectivity, green reaction conditions. |

Synergistic Approaches Combining Computational and Experimental Research

A powerful strategy for accelerating progress in the field of this compound chemistry is the close integration of computational and experimental research. Quantum chemical calculations can provide deep insights into the electronic structure, stability, and reactivity of this molecule, guiding the design of new experiments and the interpretation of their results.

Future synergistic efforts should focus on:

Predictive Modeling: Using computational methods, such as Density Functional Theory (DFT), to predict the outcomes of reactions, including stereoselectivity and regioselectivity. This can help to prioritize experimental efforts and reduce the amount of trial-and-error required.

Mechanistic Investigations: Employing computational tools to model reaction pathways and transition states, thereby providing a detailed understanding of the underlying mechanisms of complex transformations.

Design of Novel Catalysts and Reagents: Using computational screening to identify promising new catalysts and reagents for the synthesis and functionalization of this compound.

By combining the predictive power of computational chemistry with the practical insights of experimental work, researchers can more efficiently explore the vast potential of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.